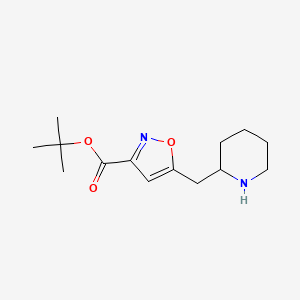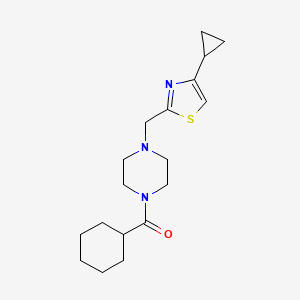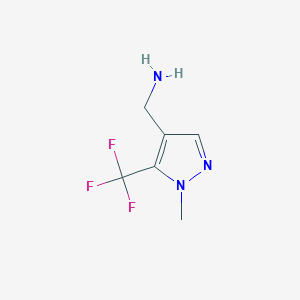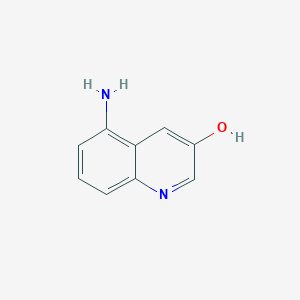
Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate, also known as Boc-oxazole-piperidine-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid involves the inhibition of the above-mentioned enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine. This, in turn, leads to an improvement in cognitive function and mood.
Biochemical and Physiological Effects:
Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to improve cognitive function, enhance memory retention, and reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid in lab experiments is its ability to selectively inhibit specific enzymes without affecting others. This allows for a more targeted approach in drug discovery and development. However, one of the limitations of using Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid. One of the potential applications is in the development of novel drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is required to elucidate the exact mechanism of action and to optimize the synthesis method to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid is a promising chemical compound that has potential applications in drug discovery and development. Its ability to selectively inhibit specific enzymes and exhibit various biochemical and physiological effects makes it an attractive target for further research. However, more studies are required to fully understand its mechanism of action and to optimize its synthesis method for improved bioavailability and pharmacokinetics.
Méthodes De Synthèse
The synthesis of Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid involves a series of chemical reactions that require expertise in organic chemistry. The most common method involves the condensation of tert-butyl 5-formyl-1,2-oxazole-3-carboxylate with piperidine-2-carboxaldehyde in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with tert-butyl chloroformate to obtain the final compound.
Applications De Recherche Scientifique
Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)18-13(17)12-9-11(19-16-12)8-10-6-4-5-7-15-10/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZKQXVPJPUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)
![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)





![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)
![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)
